molecular formula C12H11N3O4S2 B3083921 2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(2-methyl-5-nitrophenyl)acetamide CAS No. 1142206-82-3

2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(2-methyl-5-nitrophenyl)acetamide

Cat. No. B3083921
CAS RN: 1142206-82-3
M. Wt: 325.4 g/mol
InChI Key: GNRMZWOMIIDRAD-UHFFFAOYSA-N
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Description

2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(2-methyl-5-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C12H11N3O4S2 and its molecular weight is 325.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(2-methyl-5-nitrophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(2-methyl-5-nitrophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of related compounds, focusing on their spectroscopic characterization, has been a significant area of research. For instance, Salian, Narayana, and Sarojini (2017) synthesized a compound by reacting specific precursors, with its structure confirmed through FT-IR, NMR, and LCMS data (Salian, Narayana, & Sarojini, 2017).

Biological Evaluation

  • The anticancer properties of similar thiazole derivatives have been evaluated, with some compounds exhibiting selective cytotoxicity against certain cancer cell lines. For instance, Evren et al. (2019) synthesized derivatives and tested them against lung adenocarcinoma cells, with some showing high selectivity and apoptosis-inducing capabilities (Evren et al., 2019).
  • Compounds related to this chemical have also been synthesized and assessed for anti-inflammatory properties, as explored by Nikalje et al. (2015), where novel derivatives were evaluated using both in vitro and in vivo models (Nikalje, Hirani, & Nawle, 2015).

Antimicrobial and Antifungal Properties

  • Kumar et al. (2012) synthesized derivatives that were evaluated for their antibacterial and antifungal activities against various strains, revealing that some compounds were active against all tested strains (Kumar et al., 2012).

Potential Anticancer Agents

  • Various studies have focused on the synthesis of thiazole derivatives with potential anticancer properties. For example, Karaburun et al. (2018) synthesized compounds that exhibited significant growth inhibition against various cancer cell lines (Karaburun et al., 2018).

Antioxidant and Anti-inflammatory Applications

  • Research by Koppireddi et al. (2013) involved the synthesis of thiazolidin-5-yl acetamide derivatives, evaluating their anti-inflammatory and antioxidant activities. Some compounds displayed both properties, offering potential therapeutic applications (Koppireddi et al., 2013).

properties

IUPAC Name

N-(2-methyl-5-nitrophenyl)-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4S2/c1-6-2-3-7(15(18)19)4-8(6)13-10(16)5-9-11(17)14-12(20)21-9/h2-4,9H,5H2,1H3,(H,13,16)(H,14,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNRMZWOMIIDRAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CC2C(=O)NC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(2-methyl-5-nitrophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(2-methyl-5-nitrophenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(2-methyl-5-nitrophenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(2-methyl-5-nitrophenyl)acetamide
Reactant of Route 5
2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(2-methyl-5-nitrophenyl)acetamide
Reactant of Route 6
2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(2-methyl-5-nitrophenyl)acetamide

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